molecular formula C24H25ClN2O4 B2694031 5-(3-(allyloxy)phenyl)-4-(4-chlorobenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one CAS No. 620139-81-3

5-(3-(allyloxy)phenyl)-4-(4-chlorobenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one

Cat. No.: B2694031
CAS No.: 620139-81-3
M. Wt: 440.92
InChI Key: MVGSLSYIYWCWQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-(Allyloxy)phenyl)-4-(4-chlorobenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a synthetic compound characterized by its complex structure It contains multiple functional groups such as allyloxy, chlorobenzoyl, dimethylamino, and hydroxy, which contribute to its unique chemical properties

Scientific Research Applications

Chemistry

Used as an intermediate in the synthesis of other complex molecules.

Biology

Investigated for its biological activity against specific enzymes or receptors.

Medicine

Industry

Used in the production of polymers or other high-value chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(allyloxy)phenyl)-4-(4-chlorobenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one typically involves multiple steps:

  • Formation of the pyrrol-2(5H)-one core: : This is generally achieved through a condensation reaction involving suitable aldehydes and amines under acidic conditions.

  • Introduction of the allyloxy and chlorobenzoyl groups: : This can be carried out via nucleophilic substitution reactions where the corresponding halide (chloride) reacts with nucleophiles.

  • Final modifications:

Industrial Production Methods

Industrial synthesis may involve optimized reaction conditions to maximize yield and purity. Large-scale production often requires careful control of temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The hydroxy group is prone to oxidation, leading to the formation of a carbonyl group.

  • Reduction: : Reductive conditions can alter the chlorobenzoyl group or reduce the pyrrol-2(5H)-one ring.

  • Substitution: : The allyloxy group can participate in various substitution reactions depending on the reagents.

Common Reagents and Conditions

  • Oxidation: : KMnO₄, CrO₃ in acidic media.

  • Reduction: : LiAlH₄, NaBH₄.

  • Substitution: : Halides like NaCl, alkylating agents.

Major Products

  • Oxidation: : Formation of a ketone or aldehyde.

  • Reduction: : Formation of alcohols or alkanes.

  • Substitution: : Varied depending on the reacting agent.

Mechanism of Action

Molecular Targets and Pathways

The compound interacts with specific molecular targets such as enzymes or receptors, modulating their activity. This modulation can influence biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-(Butyloxy)phenyl)-4-(4-chlorobenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one: : Similar structure with a butyloxy group instead of allyloxy.

  • 5-(3-(Methoxy)phenyl)-4-(4-chlorobenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one: : Features a methoxy group in place of allyloxy.

Uniqueness

The allyloxy group provides unique chemical reactivity and potential for forming new derivatives, setting it apart from its analogs. This uniqueness lends itself to distinct applications in various scientific domains.

This article provides a snapshot of the multifaceted nature of 5-(3-(allyloxy)phenyl)-4-(4-chlorobenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one, showcasing its synthetic routes, chemical behavior, and broad spectrum of applications. Intriguing, right?

Properties

IUPAC Name

(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-[2-(dimethylamino)ethyl]-5-(3-prop-2-enoxyphenyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O4/c1-4-14-31-19-7-5-6-17(15-19)21-20(22(28)16-8-10-18(25)11-9-16)23(29)24(30)27(21)13-12-26(2)3/h4-11,15,21,28H,1,12-14H2,2-3H3/b22-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VISHSJLEVAZQJE-LSDHQDQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(C(=C(C2=CC=C(C=C2)Cl)O)C(=O)C1=O)C3=CC(=CC=C3)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCN1C(/C(=C(/C2=CC=C(C=C2)Cl)\O)/C(=O)C1=O)C3=CC(=CC=C3)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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